molecular formula C13H16N2O2 B4290814 3-anilino-5-ethyl-5-methyl-4-methylene-1,3-oxazolidin-2-one

3-anilino-5-ethyl-5-methyl-4-methylene-1,3-oxazolidin-2-one

Cat. No.: B4290814
M. Wt: 232.28 g/mol
InChI Key: PDGRHSZQYHDZTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-anilino-5-ethyl-5-methyl-4-methylene-1,3-oxazolidin-2-one is a heterocyclic compound that has gained significant attention in scientific research due to its unique chemical properties and potential applications. This compound is commonly known as EMBO, and it has been extensively studied for its ability to inhibit protein synthesis in bacterial cells. In

Scientific Research Applications

EMBO has been extensively studied for its ability to inhibit protein synthesis in bacterial cells. This compound binds to the 50S ribosomal subunit and prevents the formation of peptide bonds, which are essential for protein synthesis. As a result, EMBO has been used as a tool in molecular biology research to study the mechanisms of protein synthesis and to develop new antibiotics that target bacterial ribosomes.

Mechanism of Action

EMBO inhibits protein synthesis by binding to the A site of the 50S ribosomal subunit and preventing the formation of peptide bonds. This binding is specific to bacterial ribosomes and does not affect eukaryotic ribosomes. EMBO also induces the dissociation of peptidyl-tRNA from the ribosome, leading to the premature termination of protein synthesis.
Biochemical and Physiological Effects:
EMBO has been shown to have a broad-spectrum antibacterial activity against gram-positive and gram-negative bacteria. This compound has also been shown to have antifungal and antiviral activities. EMBO is rapidly absorbed and distributed throughout the body, and it is metabolized by the liver and excreted in the urine. However, the toxicity and pharmacokinetics of EMBO are not well understood, and further studies are needed to determine its safety and efficacy.

Advantages and Limitations for Lab Experiments

EMBO has several advantages for lab experiments, including its ability to selectively inhibit bacterial protein synthesis, its broad-spectrum antibacterial activity, and its potential as a tool for studying the mechanisms of protein synthesis. However, EMBO also has several limitations, including its toxicity and potential side effects, its limited solubility in aqueous solutions, and its high cost.

Future Directions

There are several future directions for the research and development of EMBO. One direction is to explore its potential as a therapeutic agent for bacterial infections and to develop new antibiotics that target bacterial ribosomes. Another direction is to study the mechanisms of protein synthesis and to develop new tools for studying the structure and function of ribosomes. Additionally, further studies are needed to determine the toxicity and pharmacokinetics of EMBO and to develop new methods for synthesizing and purifying this compound.

Properties

IUPAC Name

3-anilino-5-ethyl-5-methyl-4-methylidene-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-4-13(3)10(2)15(12(16)17-13)14-11-8-6-5-7-9-11/h5-9,14H,2,4H2,1,3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDGRHSZQYHDZTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C(=C)N(C(=O)O1)NC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-anilino-5-ethyl-5-methyl-4-methylene-1,3-oxazolidin-2-one
Reactant of Route 2
3-anilino-5-ethyl-5-methyl-4-methylene-1,3-oxazolidin-2-one
Reactant of Route 3
3-anilino-5-ethyl-5-methyl-4-methylene-1,3-oxazolidin-2-one
Reactant of Route 4
3-anilino-5-ethyl-5-methyl-4-methylene-1,3-oxazolidin-2-one
Reactant of Route 5
3-anilino-5-ethyl-5-methyl-4-methylene-1,3-oxazolidin-2-one
Reactant of Route 6
3-anilino-5-ethyl-5-methyl-4-methylene-1,3-oxazolidin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.